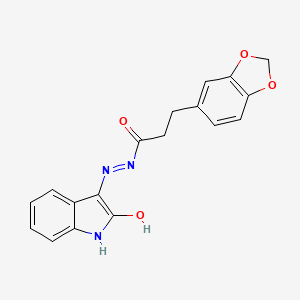![molecular formula C13H19NO2 B5705314 4-[2-(3-methylphenoxy)ethyl]morpholine](/img/structure/B5705314.png)
4-[2-(3-methylphenoxy)ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine is a common moiety in various pharmaceuticals and other bioactive compounds . It is a heterocyclic organic compound, featuring both amine and ether functional groups . The compound you mentioned, “4-[2-(3-methylphenoxy)ethyl]morpholine”, likely contains a morpholine ring with a 3-methylphenoxyethyl group at the 4-position.
Synthesis Analysis
Morpholine and its derivatives can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The molecular structure of morpholine consists of a six-membered ring with four carbon atoms and one each of nitrogen and oxygen . The “4-[2-(3-methylphenoxy)ethyl]morpholine” likely has additional groups attached to this basic structure.Chemical Reactions Analysis
Morpholine can participate in various chemical reactions due to its amine and ether functional groups . It can act as a base, forming salts when treated with acids .Physical And Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia-like odor . It is miscible with water and has a boiling point of 129°C . The properties of “4-[2-(3-methylphenoxy)ethyl]morpholine” would depend on the specific groups attached to the morpholine ring.Scientific Research Applications
Herbicide Development
The compound’s structural features suggest potential herbicidal activity. Researchers have explored its effectiveness in controlling weeds and invasive plant species. By targeting specific pathways in plant growth, it could contribute to sustainable agriculture and environmental management .
Antitumor Properties
An analog of this compound, tris (2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate , exhibited pronounced antitumor activity. Investigating its mechanism of action and optimizing its structure may lead to novel cancer therapies .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[2-(3-methylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-12-3-2-4-13(11-12)16-10-7-14-5-8-15-9-6-14/h2-4,11H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNIPWUVUSOECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Methylphenoxy)ethyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5705252.png)

![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5705258.png)
![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5705263.png)
![N-cycloheptyl-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5705266.png)


![ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5705289.png)
![N-[1-(aminocarbonyl)-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5705291.png)
![2,4,6-trimethylfuro[3,2-c]quinoline](/img/structure/B5705300.png)

